N-(4-(3-(benzylamino)-3-oxopropyl)thiazol-2-yl)benzamide
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Overview
Description
N-(4-(3-(benzylamino)-3-oxopropyl)thiazol-2-yl)benzamide: is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a benzamide group attached to the thiazole ring, which is further substituted with a benzylamino group and an oxopropyl chain. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been reported to exhibit antibacterial activity . They are known to interact with bacterial proteins and enzymes, disrupting their normal function .
Mode of Action
Thiazole derivatives are known to interact with their targets in a way that disrupts normal cellular processes . This interaction can lead to changes in the target’s function, ultimately leading to the death of the cell .
Biochemical Pathways
Thiazole derivatives have been reported to interfere with various cellular processes, including protein synthesis and enzymatic activity . This interference can disrupt the normal functioning of the cell, leading to cell death .
Result of Action
The result of the compound’s action would depend on its mode of action and the specific targets it interacts with. In general, thiazole derivatives are known to exhibit antibacterial activity, leading to the death of bacterial cells . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(3-(benzylamino)-3-oxopropyl)thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.
Introduction of the Benzamide Group: The benzamide group can be introduced by reacting the thiazole derivative with benzoyl chloride in the presence of a base such as pyridine.
Substitution with Benzylamino Group: The benzylamino group can be introduced through nucleophilic substitution reactions, where the thiazole derivative is reacted with benzylamine.
Addition of the Oxopropyl Chain: The oxopropyl chain can be introduced through acylation reactions using appropriate acylating agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow synthesis, which allows for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the oxopropyl chain, converting the carbonyl group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: N-(4-(3-(benzylamino)-3-oxopropyl)thiazol-2-yl)benzamide is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities .
Biology: The compound is studied for its antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents .
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines. It is also being investigated for its anti-inflammatory properties .
Industry: The compound is used in the development of new materials with specific properties, such as dyes and polymers .
Comparison with Similar Compounds
- N-(4-(4-bromophenyl)thiazol-2-yl)benzamide
- N-(4-(4-methylphenyl)thiazol-2-yl)benzamide
- N-(4-(4-chlorophenyl)thiazol-2-yl)benzamide
Comparison: N-(4-(3-(benzylamino)-3-oxopropyl)thiazol-2-yl)benzamide is unique due to the presence of the benzylamino group and the oxopropyl chain, which contribute to its distinct biological activities.
Properties
IUPAC Name |
N-[4-[3-(benzylamino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c24-18(21-13-15-7-3-1-4-8-15)12-11-17-14-26-20(22-17)23-19(25)16-9-5-2-6-10-16/h1-10,14H,11-13H2,(H,21,24)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVXSCPZDGQOJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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